molecular formula C15H15F3N4O B2805702 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1797812-16-8

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide

Katalognummer B2805702
CAS-Nummer: 1797812-16-8
Molekulargewicht: 324.307
InChI-Schlüssel: VNMHIJPGCIOMJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This usually includes the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions.



Molecular Structure Analysis

This involves detailing the molecular structure of the compound, including bond lengths and angles, the presence of any functional groups, and any notable structural features.



Chemical Reactions Analysis

This involves detailing any known reactions the compound undergoes, including the conditions under which these reactions occur and the products they yield.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Wissenschaftliche Forschungsanwendungen

Electrophoretic Separation and Quality Control

Nonaqueous capillary electrophoresis is utilized for the separation of imatinib mesylate (IM) and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and others. This method is significant for quality control of IM, showcasing the role of related compounds in ensuring the purity and effectiveness of pharmaceutical substances (Ye et al., 2012).

Antineoplastic Agent Metabolism Study

In-depth studies on the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, reveal intricate metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. These insights are crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy (Gong et al., 2010).

Histone Deacetylase Inhibition for Cancer Treatment

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide is a potent histone deacetylase (HDAC) inhibitor with significant potential in cancer treatment. It exhibits selectivity for certain HDACs and has demonstrated substantial antitumor activity in preclinical models, underscoring its therapeutic promise (Zhou et al., 2008).

Synthesis and Chemical Intermediates

The compound serves as a core structure for the synthesis of various heterocyclic compounds, demonstrating its versatility as a building block in synthetic chemistry. Such applications highlight its importance in the development of novel pharmaceuticals and materials (Darweesh et al., 2016).

Antimicrobial and Antitubercular Activities

Newly synthesized derivatives of the compound have shown significant antimicrobial and antitubercular activities. This illustrates the compound's potential as a foundation for developing new antibacterial and antituberculosis treatments, addressing critical needs in combating infectious diseases (Chandrashekaraiah et al., 2014).

Brain Imaging and Neuroreceptor Study

Innovative benzamides based on the compound have been explored as ligands for positron emission tomography (PET) imaging of brain receptors, such as the metabotropic glutamate 1 (mGlu1) receptor. Such studies are instrumental in advancing neuroscience research and developing treatments for neurological disorders (Fujinaga et al., 2012).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It may also include information on safe handling and disposal.


Zukünftige Richtungen

This involves discussing potential future research directions, such as potential applications of the compound, or areas where further study is needed.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


Eigenschaften

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O/c1-22(2)13-7-8-19-12(21-13)9-20-14(23)10-5-3-4-6-11(10)15(16,17)18/h3-8H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMHIJPGCIOMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.